molecular formula C14H11NO B2521377 4-Benzyloxyphenylisocyanide CAS No. 356533-74-9

4-Benzyloxyphenylisocyanide

Cat. No.: B2521377
CAS No.: 356533-74-9
M. Wt: 209.248
InChI Key: MOIWVJYGBWLIEW-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylisocyanide, also known as 1-(benzyloxy)-4-isocyanobenzene, is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with an isocyanide group.

Preparation Methods

The synthesis of 4-Benzyloxyphenylisocyanide typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxybenzaldehyde is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of Isocyanide Group: The benzyloxybenzaldehyde is then subjected to a formylation reaction to introduce the isocyanide group.

Chemical Reactions Analysis

4-Benzyloxyphenylisocyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyloxyphenylisocyanide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through isocyanide-based multicomponent reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyloxyphenylisocyanide involves its ability to act as a ligand in coordination chemistry. The isocyanide group can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, influencing molecular targets and pathways involved in chemical transformations .

Comparison with Similar Compounds

4-Benzyloxyphenylisocyanide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzyloxy and isocyanide groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-isocyano-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIWVJYGBWLIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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